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Compound Name: (+)-Puerol B 2''-O-glucoside

Cat. No.: B15595065 Get Quote

An In-depth Technical Guide to the Chemical Structure Elucidation of (+)-Puerol B 2''-O-
glucoside

For researchers, scientists, and professionals engaged in drug development, the precise

structural determination of natural products is a cornerstone of phytochemical analysis and

drug discovery. This guide provides a comprehensive overview of the methodologies and data

integral to the chemical structure elucidation of (+)-Puerol B 2''-O-glucoside, a bioactive

isoflavonoid glycoside isolated from the roots of Pueraria lobata (Kudzu).[1][2][3]

Molecular Formula and Mass Spectrometry
The initial step in the structure elucidation of a novel compound is the determination of its

molecular formula. For Puerol B 2''-O-glucoside, this was achieved through High-Resolution

Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Experimental Protocol: HR-ESI-MS Analysis

Instrumentation: A high-resolution mass spectrometer, typically a Q-TOF or Orbitrap

instrument, equipped with an electrospray ionization source.

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) is infused directly into the mass spectrometer or introduced via an

HPLC system.
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Ionization Mode: Positive ion mode is commonly used for this class of compounds.

Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a

relevant m/z range.

The HR-ESI-MS analysis of the related compound, (-)-puerol B-2-O-glucopyranoside, revealed

a molecular ion peak that was used to deduce its molecular formula.[4] This data is directly

applicable to the (+) enantiomer.

Table 1: HR-ESI-MS Data for Puerol B 2''-O-glucoside

Ion Observed m/z Calculated m/z
Deduced Molecular
Formula

[M+H]⁺ 313.10709 (Aglycone)
Not Specified in

Snippet

C₂₄H₂₆O₁₀ (Full

Compound)

Note: The observed m/z value corresponds to the aglycone fragment after the loss of the

glucosyl moiety, as detailed in the fragmentation pathway. The full molecular formula is widely

reported as C₂₄H₂₆O₁₀.[5][6][7][8][9]

Mass Spectrometric Fragmentation
The fragmentation pattern observed in the MS/MS spectrum provides crucial information about

the compound's structure. For pueroside B isomers, the primary fragmentation involves the

cleavage of the glycosidic bond, resulting in a prominent fragment corresponding to the

aglycone.[4]
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Caption: Fragmentation pathway of Puerol B 2''-O-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for elucidating the detailed structure of

organic molecules, including the connectivity of atoms and their stereochemical arrangement. A

full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used to acquire the

spectra.

1D NMR: Standard ¹H and ¹³C{¹H} spectra are recorded to identify the types and numbers of

protons and carbons.

2D NMR:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is critical for assembling the

molecular skeleton.

While the complete NMR data tables for (+)-Puerol B 2''-O-glucoside are not available in the

provided search results, the analysis of its enantiomer and related pueroside isomers allows for

the compilation of key structural assignments.[4]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Puerol B Moiety (in

Methanol-d₄)
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Position δC (ppm)
δH (ppm),
Multiplicity, J
(Hz)

Key HMBC
Correlations

Key COSY
Correlations

Aglycone

4' 162.6 - OCH₃ -

OCH₃ 55.5 3.84, s C-4' -

Glucosyl Moiety

1''' - 5.12, d, J=7.6
C-2' (of

Aglycone)
H-2'''

Note: This table represents a partial dataset based on the textual description of key correlations

from the literature for a related isomer. A complete dataset would be required for full de novo

structure elucidation.[4]

The anomeric proton of the glucose unit at δH 5.12 ppm with a coupling constant of 7.6 Hz is

characteristic of a β-glucosidic linkage. The HMBC correlation between this anomeric proton

(H-1''') and the carbon at δC 157.1 ppm (C-2' of the aglycone) definitively establishes the

attachment point of the glucose moiety.[4]
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Caption: Logical workflow for structure elucidation.

Isolation and Purification
The successful elucidation of a chemical structure is predicated on the isolation of the

compound in a pure form. For Puerol B 2''-O-glucoside, this involves a multi-step extraction and

chromatographic process.

Experimental Protocol: Extraction and Isolation
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Extraction: Dried and pulverized roots of Pueraria lobata (5 kg) are extracted with an 80%

ethanol solution. This process is repeated multiple times to ensure exhaustive extraction.

The combined extracts are then concentrated under reduced pressure.[4]

Fractionation: The crude extract is subjected to column chromatography using a

macroporous resin (e.g., AB-8). A gradient elution with methanol-water mixtures of increasing

polarity (from 20% to 100% methanol) is used to separate the extract into several primary

fractions.[4]

Purification: The fraction containing the target compound is further purified using repeated

column chromatography techniques, such as Sephadex LH-20, silica gel, and preparative

High-Performance Liquid Chromatography (HPLC), until the compound is isolated in a pure

form, as verified by analytical HPLC and NMR.

Conclusion
The structure elucidation of (+)-Puerol B 2''-O-glucoside is a systematic process that relies on

the combined application of mass spectrometry and a suite of NMR spectroscopic techniques.

HR-ESI-MS establishes the molecular formula, while detailed 1D and 2D NMR experiments,

particularly COSY and HMBC, are used to piece together the carbon skeleton and define the

precise location of the glycosidic linkage. This rigorous analytical approach is fundamental to

advancing natural product chemistry and identifying new candidates for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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